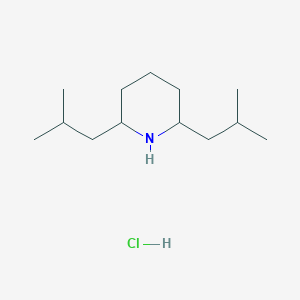
2,6-Bis(2-methylpropyl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2,6-Bis(2-methylpropyl)piperidine hydrochloride" belongs to the class of organic compounds known as piperidines, which are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. These compounds are of interest due to their wide range of applications in medicinal chemistry, organic synthesis, and material science.
Synthesis Analysis
Research on related compounds shows various synthetic approaches, including organocatalytic synthesis and modifications of piperidine structures through Mannich reactions and condensation processes, to create novel piperidine derivatives with improved properties or for specific applications (Zhong et al., 2014).
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively studied, including the use of crystal structure analysis and computational methods. These studies highlight the chair conformation of the piperidine ring and detail the intermolecular interactions within crystal structures (Pon Matheswari et al., 2022).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including organocatalytic reactions, to form complex structures with potential biological activities. These reactions are crucial for synthesizing novel compounds with specific functions or activities (Sanad et al., 2018).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of substituents on the piperidine ring. X-ray crystallography and computational studies provide insights into the molecular arrangements and the effects of different substituents on the physical properties (Dega‐Szafran et al., 2003).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including their reactivity, stability, and interactions with other molecules, are crucial for their applications in synthesis and medicinal chemistry. Studies on the synthesis and characterization of such compounds reveal the potential for creating piperidine-based ligands, drugs, and materials with desirable chemical properties (Wang et al., 2001).
科学的研究の応用
Co-crystal Formation and Structural Analysis
Piperidine derivatives have been explored for their ability to form co-crystals, providing insights into their structural and bonding characteristics. For example, research on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride co-crystals revealed their monoclinic system and the chair conformation of the piperidinium ring, emphasizing the importance of hydrogen bonding and molecular disorder in their structure (Dega-Szafran et al., 2006).
Luminescent Properties and Crystal Engineering
Piperidine-based compounds have been studied for their luminescent properties, indicating potential applications in crystal engineering and materials science. Research on novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones showed blue-shifted luminescence, suggesting their use in constructing crystals with interesting luminescent properties (Li et al., 2015).
Frustrated Lewis Pair Chemistry
Studies on the deprotonation of methylpyridines, including piperidine derivatives, have contributed to the understanding of frustrated Lewis pairs, revealing the formation of borylmethylpyridines and their low reactivity towards certain molecules due to intramolecular B-N bonds (Körte et al., 2015).
Antimicrobial Activity
Piperidine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters showed promising antibacterial and antifungal activity, highlighting the potential of piperidine cores in developing new antimicrobial agents (Harini et al., 2014).
Solvent Properties and Ionic Liquids
The solvent properties of piperidinium ionic liquids, including those with functional groups on the cation, have been explored, showing their potential in various chemical processes and applications due to their polarity, hydrogen-bonding capabilities, and dipolarity/polarizability (Lee, 2011).
作用機序
Target of Action
The primary targets of 2,6-Bis(2-methylpropyl)piperidine hydrochloride are currently unknown. This compound is a derivative of piperidine , a six-membered heterocycle that plays a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives have been shown to exhibit a variety of pharmacological activities . The interaction of these compounds with their targets can lead to changes in cellular processes, potentially contributing to their therapeutic effects .
Biochemical Pathways
Piperidine and its derivatives are known to influence several physiological activities, including those in the central nervous system (CNS), cardiovascular system (CVS), and gastrointestinal tract (GIT) . They also exhibit antioxidant, anti-apoptotic, and anti-inflammatory properties .
Result of Action
Piperidine derivatives have been reported to exhibit antioxidant, anti-apoptotic, and anti-inflammatory effects . These properties suggest that 2,6-Bis(2-methylpropyl)piperidine hydrochloride may exert protective effects on cells and tissues.
特性
IUPAC Name |
2,6-bis(2-methylpropyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N.ClH/c1-10(2)8-12-6-5-7-13(14-12)9-11(3)4;/h10-14H,5-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHYTGCFVCDMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCC(N1)CC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(2-methylpropyl)piperidine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(benzyloxy)propan-2-yl]prop-2-enamide](/img/structure/B2495407.png)
![5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2495410.png)
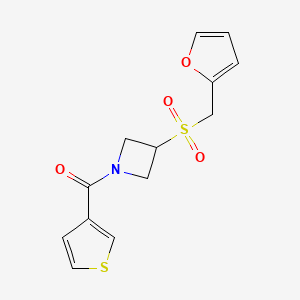
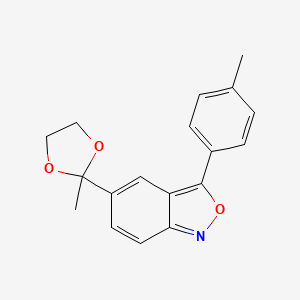
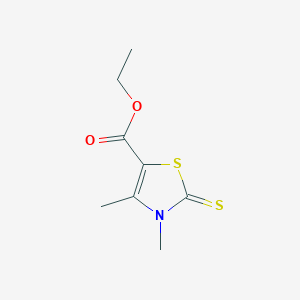
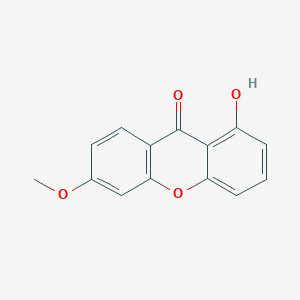
![6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495419.png)
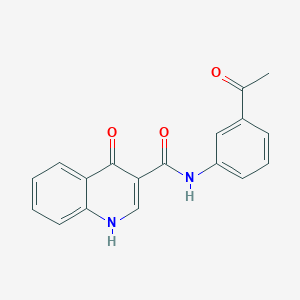

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide](/img/structure/B2495424.png)
![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2495425.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2495427.png)
![8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B2495429.png)
![[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2495430.png)